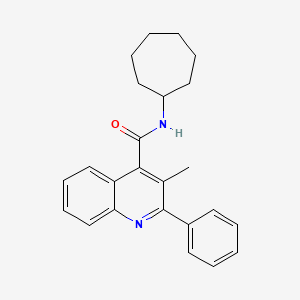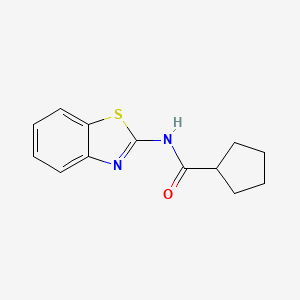
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and tuberculosis.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide can be compared with other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
- Benzothiazole-2-thiol
These compounds share the benzothiazole core structure but differ in their functional groups and overall properties. This compound is unique due to its cyclopentanecarboxamide moiety, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16) |
InChI Key |
QXKQVHKAOAGNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


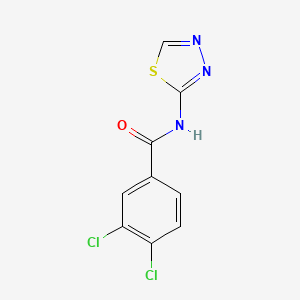
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11118888.png)
methanone](/img/structure/B11118889.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11118895.png)
![Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11118902.png)
![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118905.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118906.png)
![2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid](/img/structure/B11118910.png)
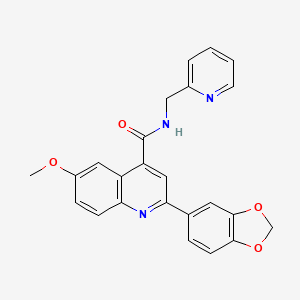
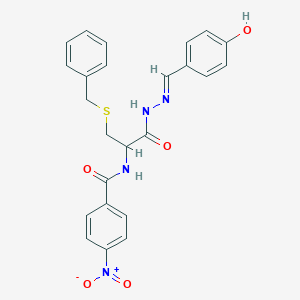
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11118913.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11118916.png)
